molecular formula C22H22N2O6 B1199734 SN-38 carboxylic acid form

SN-38 carboxylic acid form

Cat. No. B1199734
M. Wt: 410.4 g/mol
InChI Key: IRKZFHZUIBLGKU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SN-38 carboxylic acid is a 2-hydroxy monocarboxylic acid resulting from the hydrolysis of the delta-lactone ring of SN-38. It is a metabolite of SN-38. It has a role as a drug metabolite. It is a member of phenols, a tertiary alcohol, an organonitrogen heterocyclic compound, an organic heterotetracyclic compound, an enone, a 2-hydroxy monocarboxylic acid and a primary alcohol. It derives from a SN-38. It is a conjugate acid of a SN-38 carboxylate.

Scientific Research Applications

1. Glucuronidation and Isoform Specificity

SN-38, the active metabolite of the anti-cancer agent irinotecan, equilibrates between a lactone ring and a carboxylate form. Research shows differential rates of glucuronidation between these forms. SN-38 lactone typically exhibits up to 6-fold greater catalytic rates than the carboxylate form across various tissues and isoforms (Tallman, Ritter, & Smith, 2005).

2. Spectrofluorimetric Analysis

SN-38 displays native fluorescence in both lactone and carboxylate forms, which has been used to develop spectrofluorimetric methods for determining its concentration in biological samples, including human urine (Rodríguez-Cáceres, Gil, Durán-Merás, & Sánchez, 2011).

3. Nanoparticulate Delivery Systems

SN-38's clinical application is limited by its poor solubility and hydrolytic degradation. Conjugating SN38 to polymeric materials, like poly (2-ethyl 2-oxazoline) and poly (L-glutamic acid), forms nanoassemblies that enhance delivery in cancer therapy (Salmanpour et al., 2019).

4. Thermo-sensitive Hydrogels

The development of thermo-sensitive hydrogel systems containing SN-38 has been studied. These systems aim to stabilize SN-38 in its active lactone form and reduce systemic toxicity (Bai et al., 2018).

5. Polymeric Nanomaterials for Cervical Carcinoma Therapy

Researchers have synthesized SN-38-conjugated nanomaterials to enhance the solubility and stability of SN-38 for use in cervical carcinoma therapy (Li & Gao, 2021).

6. Carbon Nanotubes for Drug Delivery

Carboxylic acid-functionalized carbon nanotubes have been used to encapsulate SN-38, enhancing its delivery and overcoming its water insolubility (Chae et al., 2018).

7. Targeted Ovarian Cancer Therapy

SN-38-loaded hyaluronic acid-decorated nanoparticles have been developed for targeted ovarian cancer therapy, showing enhanced cytotoxicity compared to non-targeted nanoparticles (Vangara, Liu, & Palakurthi, 2013).

properties

Product Name

SN-38 carboxylic acid form

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

(2S)-2-[12-ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid

InChI

InChI=1S/C22H22N2O6/c1-3-12-13-7-11(26)5-6-17(13)23-19-14(12)9-24-18(19)8-16(15(10-25)20(24)27)22(30,4-2)21(28)29/h5-8,25-26,30H,3-4,9-10H2,1-2H3,(H,28,29)/t22-/m0/s1

InChI Key

IRKZFHZUIBLGKU-QFIPXVFZSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O

SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O

Canonical SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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